

The Diverse Biological Activities of 4-amino-N-propylbenzenesulfonamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	4-amino-N-propylbenzenesulfonamide
Cat. No.:	B183696

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For Researchers, Scientists, and Drug Development Professionals

The **4-amino-N-propylbenzenesulfonamide** scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their applications as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds. The information is presented to facilitate further research and drug development efforts in these critical therapeutic areas.

Carbonic Anhydrase Inhibition

Derivatives of **4-amino-N-propylbenzenesulfonamide** are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.^{[1][2]} The sulfonamide group of these compounds coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.^[3] Inhibition of specific CA isoforms, particularly CA IX and XII which are overexpressed in many tumors, is a key mechanism behind the anticancer activity of these compounds.^[4]

Quantitative Data for Carbonic Anhydrase Inhibition

The inhibitory potency of various **4-amino-N-propylbenzenesulfonamide** derivatives against different carbonic anhydrase isoforms is summarized in the table below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

Compound	Target CA Isoform	Ki (nM)	IC50 (nM)	Reference
N-(N-n-octyl-carbamimidoyl)benzenesulfonamide	hCA IX	168	[5]	
N-(p-methylbenzyl-substituted N-carbamimidoyl)benzenesulfonamide	hCA XII	335	[5]	
Benzenesulfonamide derivative 13a	hCA II	7.6	[6]	
Pentafluoro derivative 5a	CCRF-CEM (leukemia)	>doxorubicin	[7][8]	
Pentafluoro derivative 6a	CCRF-CEM (leukemia)	>doxorubicin	[7][8]	
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i)	T-47D (breast cancer)	>etoposide	[7][8]	

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO_2 hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO_2 . The resulting change in pH is monitored using a colorimetric indicator.

Materials:

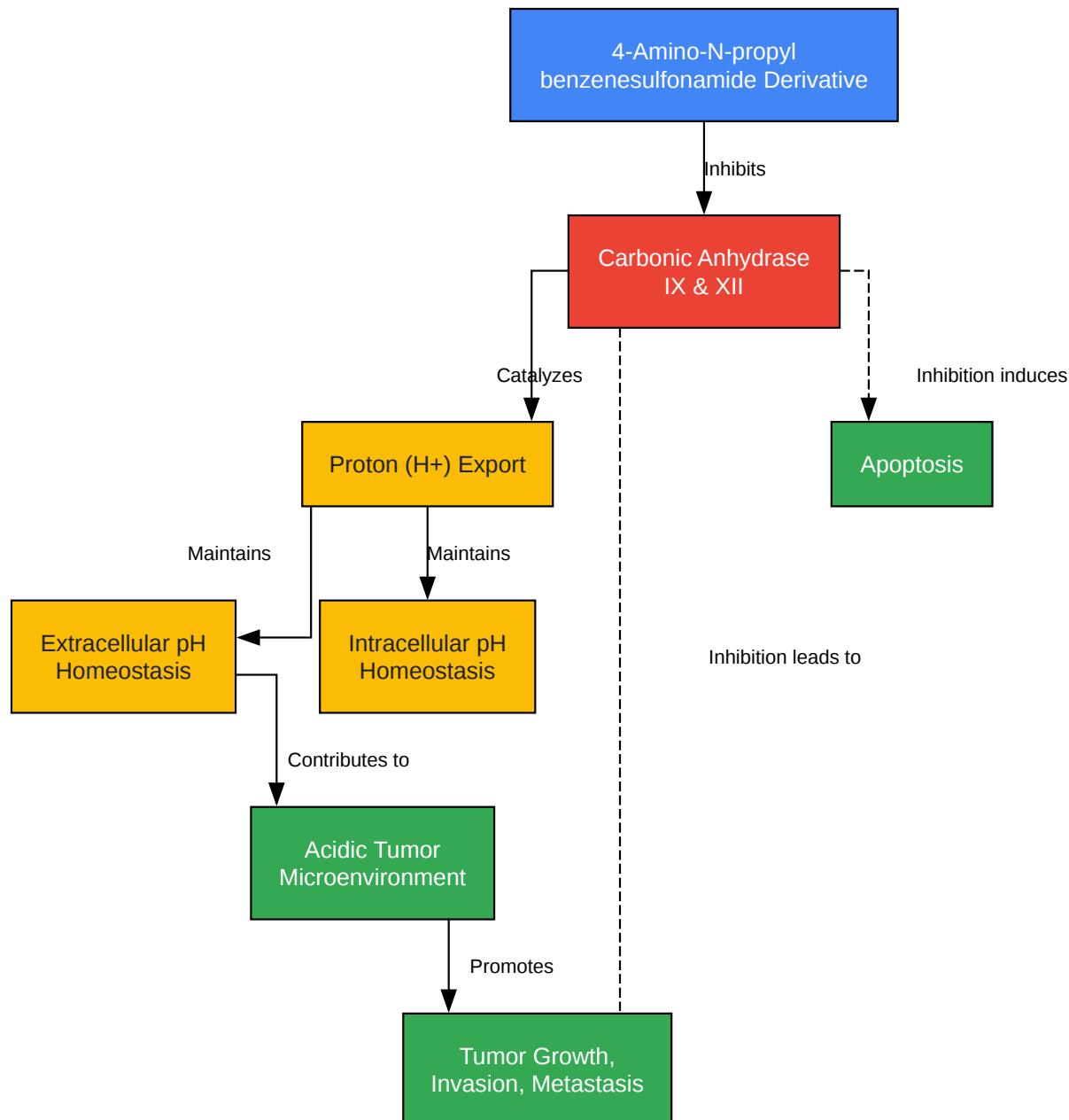
- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- Test compounds (**4-amino-N-propylbenzenesulfonamide** derivatives) dissolved in a suitable solvent (e.g., DMSO)
- HEPES buffer (for hCA I and II) or TRIS buffer (for bacterial CAs)
- CO_2 -saturated water
- pH indicator solution (e.g., phenol red)
- Stopped-flow spectrophotometer

Procedure:

- Prepare solutions of the purified CA enzyme in the appropriate buffer.
- Prepare a range of concentrations of the test inhibitor.
- In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO_2 -saturated water containing the pH indicator.
- Monitor the change in absorbance at the wavelength appropriate for the chosen indicator as the pH of the solution changes due to the formation of carbonic acid.
- The initial rates of the reaction are recorded.
- Inhibition constants (K_i) are calculated by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme inhibition models.

Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer

The inhibition of tumor-associated carbonic anhydrases (CA IX and XII) by **4-amino-N-propylbenzenesulfonamide** derivatives disrupts the pH regulation in cancer cells, leading to increased intracellular acidosis and reduced extracellular pH. This disruption of pH homeostasis can trigger apoptosis and inhibit tumor growth and metastasis.

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Signaling pathway of carbonic anhydrase inhibition by sulfonamide derivatives in cancer.

Anticancer Activity

Beyond their role as carbonic anhydrase inhibitors, **4-amino-N-propylbenzenesulfonamide** derivatives have demonstrated direct cytotoxic effects against various cancer cell lines. The mechanisms for this activity are multifaceted and can include the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The anticancer efficacy of selected **4-amino-N-propylbenzenesulfonamide** derivatives is presented below as half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 28 (quinolin-8-yl derivative)	HCT-116 (colon)	3	[9]
Compound 28 (quinolin-8-yl derivative)	MCF-7 (breast)	5	[9]
Compound 28 (quinolin-8-yl derivative)	HeLa (cervical)	7	[9]
Compound 23	IGR39 (melanoma)	27.8 ± 2.8	[10]
Compound 23	MDA-MB-231 (breast)	20.5 ± 3.6	[10]
Compound 3d	MCF-7 (breast)	43.4	[11]
Compound 4d	MCF-7 (breast)	39.0	[11]
Compound 3d	MDA-MB-231 (breast)	35.9	[11]
Compound 4d	MDA-MB-231 (breast)	35.1	[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
- Complete cell culture medium
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.

- Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow: Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo assays.



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General workflow for the screening and development of anticancer agents.

Antimicrobial Activity

Certain derivatives of **4-amino-N-propylbenzenesulfonamide** have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound	Microorganism	MIC (µg/mL)	Reference
Compound 1d (S-Propyl 4-(acetylamino)benzene sulfonothioate)	Staphylococcus aureus	-	[12]
Benzenesulfonamide-bearing imidazole-2-thiol compound 13	Mycobacterium abscessus	-	[13]
Imidazole-bearing 4-F substituent and S-methyl group	Mycobacterium abscessus	-	[13]
4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 6	Gram-positive strains	64	[14]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Materials:

- Bacterial or fungal strains of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
- Test compounds dissolved in a suitable solvent

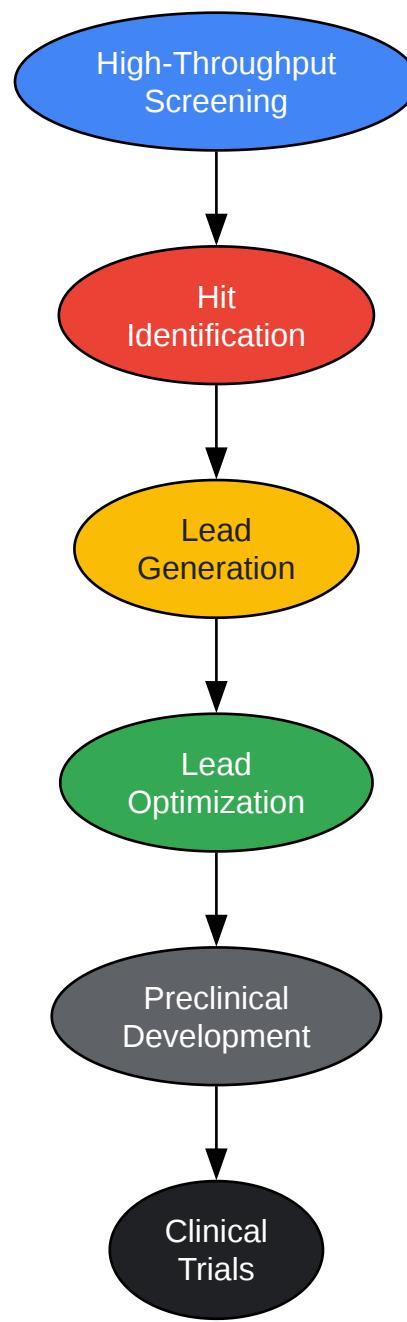
- Sterile 96-well microtiter plates
- McFarland 0.5 turbidity standard
- Incubator

Procedure:

- Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in a 96-well microtiter plate.
- Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
- Dilute the inoculum in the broth to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
- Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Logical Relationship: Antimicrobial Drug Discovery

The process of discovering and developing new antimicrobial agents follows a logical progression from initial screening to preclinical and clinical studies.



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Logical progression of antimicrobial drug discovery.

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